molecular formula C13H11NS B12466153 N,N-diphenylthioformamide

N,N-diphenylthioformamide

Cat. No.: B12466153
M. Wt: 213.30 g/mol
InChI Key: NYOFUBDPSPSCHM-UHFFFAOYSA-N
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Description

N,N-Diphenylthioformamide is a thioamide derivative characterized by two phenyl groups attached to the nitrogen atoms of a thiocarboxamide (R₂N–C(S)–H) backbone. This compound is notable for its role in organic synthesis, particularly in constructing sulfur- and nitrogen-containing heterocycles. Its structure confers unique reactivity due to the electron-withdrawing thioamide group and the steric bulk of the phenyl substituents, which influence both its stability and participation in reactions such as cyclizations and thioacylations .

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

N,N-diphenylmethanethioamide

InChI

InChI=1S/C13H11NS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H

InChI Key

NYOFUBDPSPSCHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenylthioformamide can be synthesized through several methods. One common approach involves the reaction of diphenylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired thioamide. The reaction conditions typically include:

    Temperature: Moderate heating (50-70°C)

    Solvent: A polar solvent like ethanol or methanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylthioformamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diphenylamine.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diphenylthioformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diphenylthioformamide exerts its effects involves interactions with various molecular targets. The thioamide group can form hydrogen bonds and engage in nucleophilic attacks, influencing biological pathways and chemical reactions. Specific pathways include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Reactivity Profiles

N,N-Dimethylthioformamide
  • Structure : Replaces phenyl groups with methyl groups (R = CH₃).
  • Reactivity : Less steric hindrance compared to diphenyl derivatives, enabling faster nucleophilic substitutions. However, the electron-donating methyl groups reduce electrophilicity at the thioamide carbon, making it less reactive in thioacyl transfer reactions than N,N-diphenylthioformamide .
  • Applications : Primarily used as a solvent or reagent in formylation and carbonylation reactions, rather than as a building block for complex heterocycles .
Thiobenzimidazolone Derivatives
  • Structure : Incorporates a benzimidazolone core with a thioamide group.
  • Reactivity: Acts as a potent thioacylating agent due to the aromatic stabilization of the leaving group. For example, thiobenzimidazolones efficiently transfer thioacyl groups to amines or alcohols, a property less pronounced in this compound due to its lack of an activated leaving group .
Ynamide-Mediated Thioamides
  • Structure : Features an ynamide (alkyne-amide) moiety conjugated to a thioamide.
  • Reactivity: Ynamides enable regioselective thiopeptide synthesis via radical or polar pathways.

Stability and Physical Properties

Compound Thermal Stability Oxidation Sensitivity Solubility Profile
This compound High (aryl stabilization) Moderate (S prone to oxidation) Low in polar solvents (non-polar aryl groups)
N,N-Dimethylthioformamide Moderate High (S oxidation) High in polar aprotic solvents
Thiobenzimidazolone Moderate Low (aromatic buffer) Moderate in DMF/DMSO
  • Key Insight : The phenyl groups in this compound enhance thermal stability but reduce solubility in polar media, limiting its utility in solution-phase reactions compared to dimethyl analogs .

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